molecular formula C13H17N3O B094607 N-(cycloheptylideneamino)pyridine-4-carboxamide CAS No. 15885-62-8

N-(cycloheptylideneamino)pyridine-4-carboxamide

Cat. No.: B094607
CAS No.: 15885-62-8
M. Wt: 231.29 g/mol
InChI Key: GPPOWELDCJJAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cycloheptylideneamino)pyridine-4-carboxamide is a derivative of isonicotinic acid, which is a pyridine compound with a carboxylic acid substituent at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, cycloheptylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with cycloheptanone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of isonicotinic acid, cycloheptylidenehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cycloheptylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-(cycloheptylideneamino)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in the treatment of tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isonicotinic acid, cycloheptylidenehydrazide involves its interaction with bacterial enzymes, leading to the inhibition of cell wall synthesis. This compound targets the mycolic acid biosynthesis pathway in mycobacteria, similar to isoniazid. The inhibition of this pathway disrupts the integrity of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cycloheptylideneamino)pyridine-4-carboxamide is unique due to its cycloheptylidene moiety, which imparts distinct chemical and biological properties compared to other hydrazide derivatives. This structural difference may result in varied pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Properties

CAS No.

15885-62-8

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-(cycloheptylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C13H17N3O/c17-13(11-7-9-14-10-8-11)16-15-12-5-3-1-2-4-6-12/h7-10H,1-6H2,(H,16,17)

InChI Key

GPPOWELDCJJAIZ-UHFFFAOYSA-N

SMILES

C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1

15885-62-8

solubility

34.7 [ug/mL]

Synonyms

N'-Cycloheptylideneisonicotinic hydrazide

Origin of Product

United States

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